(R)-2-Amino-2-(4-chlorophenyl)acetic acid structural formula
(R)-2-Amino-2-(4-chlorophenyl)acetic acid structural formula
An In-Depth Technical Guide to (R)-2-Amino-2-(4-chlorophenyl)acetic Acid
Authored by a Senior Application Scientist
Introduction: The Significance of a Chiral Building Block
(R)-2-Amino-2-(4-chlorophenyl)acetic acid, also known as (R)-p-chlorophenylglycine, is a non-proteinogenic α-amino acid of significant interest in the pharmaceutical and chemical industries.[1][2] Its core value lies in its defined stereochemistry. The alpha-carbon is a stereocenter, bonded to four different groups: an amino group, a carboxyl group, a hydrogen atom, and a 4-chlorophenyl group.[1][2] This chirality makes it a crucial chiral building block for the asymmetric synthesis of complex, high-value molecules, particularly active pharmaceutical ingredients (APIs). As a derivative of glycine, it serves as a foundational scaffold for developing novel therapeutics, including semi-synthetic antibiotics and anticonvulsants.[1][3][4][5] This guide provides an in-depth examination of its structural and chemical properties, proven synthetic and analytical methodologies, and critical applications for professionals in drug development and chemical research.
Part 1: Molecular Structure and Physicochemical Properties
The precise three-dimensional arrangement of (R)-2-Amino-2-(4-chlorophenyl)acetic acid is fundamental to its utility. The "(R)" designation, according to the Cahn-Ingold-Prelog priority rules, defines the specific spatial orientation of the substituents around the chiral α-carbon. This specific enantiomeric form often exhibits distinct biological activity compared to its (S)-enantiomer or the racemic mixture.[1]
Caption: 2D structure of (R)-2-Amino-2-(4-chlorophenyl)acetic acid.
The physicochemical properties of this compound are summarized below. Accurate knowledge of these parameters is essential for designing synthetic reactions, developing formulations, and ensuring proper storage and handling.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO₂ | [6][7] |
| Molecular Weight | 185.61 g/mol | [2][6][7] |
| CAS Number | 43189-37-3 | [2][6] |
| IUPAC Name | (2R)-2-amino-2-(4-chlorophenyl)acetic acid | [6] |
| Appearance | White to off-white solid/powder | [2][4] |
| Monoisotopic Mass | 185.0243562 Da | [1][7] |
| Solubility | Water: 1 mg/mL (requires pH adjustment to 3 with HCl and sonication) | [3][4] |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solution: -80°C for 6 months. | [3][4] |
Part 2: Synthesis and Enantioselective Resolution
The production of enantiomerically pure (R)-2-Amino-2-(4-chlorophenyl)acetic acid is a critical challenge in pharmaceutical manufacturing. While classical chemical synthesis often yields a racemic mixture (equal parts R and S enantiomers), modern methods focus on asymmetric synthesis or the resolution of racemates. Chemo-enzymatic routes are particularly favored for their high selectivity, mild reaction conditions, and environmental friendliness.
One prominent and industrially scalable method involves the enzymatic resolution of a racemic N-acyl derivative using an immobilized penicillin G acylase. This enzyme selectively hydrolyzes the N-acyl group from one enantiomer, allowing for the separation of the desired amino acid.
Caption: Chemo-enzymatic workflow for resolving racemic chlorophenylglycine.
Experimental Protocol: Enzymatic Resolution
This protocol describes a generalized procedure for the resolution of racemic N-phenylacetyl-2-chlorophenylglycine, adapted from established methodologies.[8][9]
Objective: To obtain enantiomerically enriched (S)-2-chlorophenylglycine via selective hydrolysis, leaving the desired (R)-N-phenylacetyl derivative unreacted for subsequent chemical hydrolysis.
Materials:
-
(R,S)-N-phenylacetyl-2-chlorophenylglycine
-
Immobilized Penicillin G Acylase (PGA)
-
Deionized water
-
Sodium hydroxide (NaOH) solution (e.g., 2M) for pH adjustment
-
Hydrochloric acid (HCl) solution (e.g., 2M) for pH adjustment
-
Reaction vessel with pH and temperature control
Procedure:
-
Substrate Preparation: Prepare an aqueous suspension of the racemic substrate, (R,S)-N-phenylacetyl-2-chlorophenylglycine (e.g., at a 10% w/v concentration).[8]
-
pH and Temperature Adjustment: Adjust the pH of the slurry to a range optimal for PGA activity (typically pH 7.0-8.0) using NaOH solution. Maintain the temperature at the enzyme's optimum (e.g., 30-40°C).
-
Enzymatic Reaction: Introduce the immobilized penicillin G acylase to the reaction mixture. The enzyme-to-substrate ratio is a critical parameter to optimize (e.g., 1:5 w/w).[8]
-
Reaction Monitoring: Maintain the pH at the setpoint by the controlled addition of NaOH. The rate of NaOH consumption is directly proportional to the rate of hydrolysis and can be used to monitor reaction progress. The reaction is typically complete within several hours.
-
Product Separation: Upon completion, separate the immobilized enzyme by filtration for reuse. Adjust the pH of the reaction mixture to ~2.0 with HCl. This causes the unreacted (R)-N-phenylacetyl-2-chlorophenylglycine to precipitate.
-
Isolation:
-
Filter the mixture to isolate the precipitated solid, which is the (R)-N-phenylacetyl derivative. This can be chemically hydrolyzed in a subsequent step to yield the final (R)-amino acid.
-
The filtrate contains the now-protonated and soluble (S)-2-amino-2-(4-chlorophenyl)acetic acid.
-
-
Racemization (Optional): The recovered (R)-N-phenylacetyl derivative can be racemized under heat and basic conditions to be recycled back into the resolution process, improving overall process economy.[8][9]
Part 3: Analytical Characterization
Rigorous analytical characterization is non-negotiable for confirming the identity, purity, and enantiomeric excess of (R)-2-Amino-2-(4-chlorophenyl)acetic acid. A multi-technique approach is standard practice.
Caption: Standard analytical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to elucidate the molecular structure. The chemical shifts provide information about the electronic environment of the protons (¹H) and carbons (¹³C).
| ¹H NMR Data | |||
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.4 | Doublet | 2H | Aromatic (ortho to Cl) |
| ~7.3 | Doublet | 2H | Aromatic (meta to Cl) |
| ~5.0 | Singlet | 1H | α-CH |
| Variable | Broad | 3H | -NH₃⁺ |
| ¹³C NMR Data | |
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C=O (Carboxyl) |
| ~138 | Aromatic (C-Cl) |
| ~135 | Aromatic (C-CH) |
| ~129 | Aromatic (CH) |
| ~128 | Aromatic (CH) |
| (Note: Data summarized from typical expected values. Actual shifts may vary based on solvent and conditions).[2] |
Chiral High-Performance Liquid Chromatography (HPLC)
HPLC using a chiral stationary phase is the gold standard for determining enantiomeric purity (or enantiomeric excess, ee). The two enantiomers interact differently with the chiral column material, resulting in different retention times and allowing for their separation and quantification. This technique is crucial for validating the success of an asymmetric synthesis or resolution.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.[1] Using techniques like electrospray ionization (ESI), the molecule can be observed as a protonated species [M+H]⁺, confirming its elemental composition.
Part 4: Applications in Drug Development
The primary application of (R)-2-Amino-2-(4-chlorophenyl)acetic acid is as a precursor and key intermediate in the synthesis of pharmaceuticals.[1][10] The incorporation of this unnatural amino acid can confer unique properties to a drug molecule, such as enhanced metabolic stability, improved target binding, or altered pharmacokinetic profiles. Its structural features—the aromatic ring, the halogen substituent, and the chiral amino acid core—make it a versatile synthon for medicinal chemists.
Part 5: Safety and Handling
Proper handling of (R)-2-Amino-2-(4-chlorophenyl)acetic acid is essential to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[6][7]
| GHS Hazard Information | |
| Pictogram | Warning |
| H-Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
(Source: Aggregated GHS information from ECHA C&L Inventory).[6]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat.[11][12]
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[11]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.[11][13]
-
First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][13]
-
First Aid (Skin): If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice.[11][13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
References
-
PubChem. (R)-2-Amino-2-(4-chlorophenyl)acetic acid. National Center for Biotechnology Information. [Link]
-
PubChem. (2S)-2-amino-2-(4-chlorophenyl)acetic acid. National Center for Biotechnology Information. [Link]
-
ChemSrc. 2-Amino-2-(4-chlorophenyl)acetic acid. [Link]
-
ResearchGate. Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase. [Link]
- Google Patents.
-
Organic Chemistry Portal. A General, Highly Enantioselective Method for the Synthesis of D and L α-Amino Acids and Allylic Amines. [Link]
-
PubMed. Development of a new chemo-enzymatic catalytic route for synthesis of (S)- 2-chlorophenylglycine. [Link]
- Google Patents. Chemical-enzyme method for preparing (S)
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